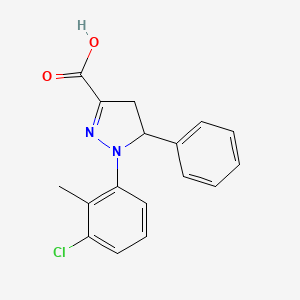

1-(3-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 1264039-72-6

Cat. No.: VC11705892

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264039-72-6 |

|---|---|

| Molecular Formula | C17H15ClN2O2 |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 2-(3-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C17H15ClN2O2/c1-11-13(18)8-5-9-15(11)20-16(10-14(19-20)17(21)22)12-6-3-2-4-7-12/h2-9,16H,10H2,1H3,(H,21,22) |

| Standard InChI Key | IFFQGCWTHNUVJN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Basic Properties

The compound has a molecular formula of C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.8 g/mol. Its IUPAC name, 2-(3-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid, reflects the substitution pattern: a 3-chloro-2-methylphenyl group at position 2, a phenyl group at position 3, and a carboxylic acid moiety at position 5 of the dihydropyrazole ring.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1264039-72-6 |

| Molecular Formula | C₁₇H₁₅ClN₂O₂ |

| Molecular Weight | 314.8 g/mol |

| SMILES | CC1=C(C=CC(=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |

| InChI Key | TYIXCBQLDDAIFT-UHFFFAOYSA-N |

The crystal structure remains uncharacterized, but computational models predict a planar dihydropyrazole ring with the carboxylic acid group adopting a syn conformation relative to the adjacent nitrogen.

Synthesis and Reaction Pathways

Current Synthetic Strategies

-

Cyclocondensation: Reaction of β-ketoesters with hydrazines, followed by functionalization . For example, InCl₃-catalyzed multicomponent reactions under ultrasound irradiation yield pyrano[2,3-c]pyrazole derivatives in 80–95% yields .

-

Post-Modification: Carboxylic acid introduction via hydrolysis of ester precursors .

Table 2: Hypothetical Synthesis Route

| Step | Reaction Component | Conditions |

|---|---|---|

| 1 | Ethyl acetoacetate + Hydrazine | InCl₃, 50% EtOH, 40°C, US |

| 2 | Intermediate + Chlorinated aryl aldehyde | Acid catalysis, reflux |

| 3 | Ester hydrolysis | NaOH, H₂O, Δ |

Ultrasound-assisted methods reduce reaction times to 20–30 minutes compared to conventional heating .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility (estimated ~1–5 mg/mL at pH 7), with enhanced solubility in polar aprotic solvents (DMF, DMSO). Stability studies are lacking, but analogous compounds degrade above 200°C, suggesting thermal sensitivity.

Acid-Base Behavior

The carboxylic acid (pKa ~4.2) and pyrazole N-H (pKa ~9.8) groups enable pH-dependent ionization, influencing bioavailability and reactivity .

Biological Activity and Applications

Material Science Applications

The conjugated π-system and hydrogen-bonding capacity suggest utility in:

-

Organic semiconductors: As electron-transport layers in OLEDs.

-

Metal-organic frameworks (MOFs): Carboxylate coordination to metal nodes.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies using green catalysts (e.g., BiCl₃, ZrO₂).

-

Biological Screening: Evaluate against cancer cell lines (MCF-7, A549) and microbial pathogens.

-

Crystallography: Resolve 3D structure to guide drug design.

-

Derivatization: Explore amide and ester prodrugs to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume